molecular formula C24H25N3O4S B11368377 5-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

5-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11368377
M. Wt: 451.5 g/mol
InChI Key: MVLVHHHCBRDUPD-UHFFFAOYSA-N
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Description

N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazole ring, a benzothiophene moiety, and an oxolan-2-yl group.

Preparation Methods

The synthesis of N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE involves multiple steps, including the formation of the oxazole ring and the incorporation of the benzothiophene and oxolan-2-yl groups. The synthetic route typically starts with the preparation of the oxazole ring through a cyclization reaction. The benzothiophene moiety is then introduced via a coupling reaction, followed by the addition of the oxolan-2-yl group through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE lies in its combination of structural features, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

N-[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H25N3O4S/c28-22(18-13-19(31-27-18)15-7-2-1-3-8-15)26-24-21(17-10-4-5-11-20(17)32-24)23(29)25-14-16-9-6-12-30-16/h1-3,7-8,13,16H,4-6,9-12,14H2,(H,25,29)(H,26,28)

InChI Key

MVLVHHHCBRDUPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C(=O)NCC5CCCO5

Origin of Product

United States

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